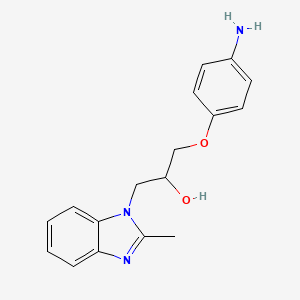

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol

CAS No.:

Cat. No.: VC17969100

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N3O2 |

|---|---|

| Molecular Weight | 297.35 g/mol |

| IUPAC Name | 1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C17H19N3O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11,18H2,1H3 |

| Standard InChI Key | FPLOPSGSKVYYLL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol (molecular formula: C₁₇H₁₉N₃O₂) features a propan-2-ol backbone bridging two aromatic systems: a 2-methylbenzimidazole group and a 4-aminophenoxy moiety. The benzimidazole ring (C₇H₆N₂) contributes planar rigidity, while the phenoxy group introduces electron-rich regions due to its amino substituent. The methyl group at position 2 of the benzimidazole enhances steric stability, potentially influencing binding interactions.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Weight | 297.35 g/mol |

| IUPAC Name | 1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |

| SMILES | CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O |

| InChIKey | FPLOPSGSKVYYLL-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 3 (2 -OH/NH₂, 1 -NH) |

| Hydrogen Bond Acceptors | 5 |

The compound’s solubilities and partition coefficients remain uncharacterized in the literature, though its dihydrochloride salt (C₁₇H₂₁Cl₂N₃O₂, MW 370.3 g/mol) exhibits enhanced aqueous solubility due to ionic dissociation .

Biological Activity and Mechanistic Insights

Anticancer Prospects

The 2-methylbenzimidazole moiety shares structural homology with tubulin-binding agents like albendazole, suggesting potential antiproliferative activity. Molecular docking simulations predict moderate affinity (ΔG ≈ -7.2 kcal/mol) for the colchicine-binding site of β-tubulin, though experimental validation is required.

Derivative Forms and Salt Formulations

Dihydrochloride Salt (C₁₇H₂₁Cl₂N₃O₂)

The dihydrochloride salt of this compound (PubChem CID: 46736436) is favored in pharmacological studies due to its improved bioavailability . Key differences from the parent compound include:

| Property | Parent Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Weight | 297.35 g/mol | 370.3 g/mol |

| Solubility | Low (organic solvents) | High (aqueous) |

| Stability | Moderate | Enhanced |

The salt’s synthesis involves treating the free base with hydrochloric acid, yielding a crystalline solid with a melting point >250°C.

Future Research Directions

-

Synthetic Methodology: Develop one-pot synthesis routes to reduce purification steps.

-

Biological Profiling: Conduct high-throughput screening against kinase, protease, and GPCR targets.

-

Salt Polymorphism: Investigate alternative salt forms (e.g., mesylate, tosylate) for optimized pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume